Home > Products > Screening Compounds P134210 > (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride
(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride - 2243513-05-3

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride

Catalog Number: EVT-3134148
CAS Number: 2243513-05-3
Molecular Formula: C7H12Cl2N4
Molecular Weight: 223.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine; dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-b]pyrazoles, which are heterocyclic aromatic compounds. This compound is characterized by its unique structure that incorporates both imidazole and pyrazole rings, making it significant in various biological and chemical applications. The dihydrochloride form indicates that the compound is a salt, enhancing its solubility and stability in biological systems.

Source

The synthesis of this compound can be traced back to various research studies focusing on the development of imidazo derivatives for potential therapeutic applications. Notably, studies have explored its synthesis through multi-step organic reactions involving substituted pyridine amines and other intermediates .

Classification

This compound is classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of organic compounds and can be further classified as a pharmaceutical intermediate due to its potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine; dihydrochloride typically involves several key steps:

  1. Formation of Imidazo[1,2-b]pyrazole Core: The initial step often includes the cyclization of appropriate precursors such as 2-aminopyridines with carbonyl compounds or halides to form the imidazo core.
  2. N-Methylation: The introduction of the methyl group at the nitrogen atom can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
  3. Salt Formation: The final step involves reacting the base form with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility.

Technical Details

The synthesis may utilize techniques such as refluxing in organic solvents, column chromatography for purification, and spectroscopic methods (e.g., NMR, MS) for characterization of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular structure of (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine; dihydrochloride features:

  • A methyl group attached to the imidazole ring.
  • A methanamine group providing basic properties.
  • Two chloride ions associated with the nitrogen atoms in the amine group.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions including:

  • Nucleophilic substitutions, where the amine can act as a nucleophile.
  • Reactions with electrophiles, such as alkyl halides or acyl chlorides.
  • Cyclization reactions, forming larger heterocyclic structures.

Technical Details

Reactivity is influenced by the presence of both basic (amine) and nucleophilic (imidazole) sites within the molecule, allowing it to engage in diverse synthetic pathways .

Mechanism of Action

Process

The mechanism of action for compounds like (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine; dihydrochloride often involves modulation of biological targets such as enzymes or receptors. For instance:

  • It may inhibit specific kinases or enzymes involved in cellular signaling pathways.
  • The imidazole ring can interact with metal ions or participate in hydrogen bonding with biomolecules.

Data

Research has shown that analogs of imidazo compounds exhibit varying degrees of biological activity depending on their substituents and structural configurations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its dihydrochloride form.

Chemical Properties

  • Melting Point: The melting point ranges around 131–133 °C.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

Relevant data includes spectral analysis confirming its structure through techniques like infrared spectroscopy and nuclear magnetic resonance .

Applications

Scientific Uses

The compound has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases, particularly those involving kinase pathways.
  • Biological Research: Used in studies exploring cellular mechanisms and drug interactions due to its ability to modulate enzyme activity.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Imidazo[1,2-b]pyrazole Derivatives

The systematic naming of imidazo[1,2-b]pyrazole derivatives follows specific IUPAC conventions that define the ring fusion and substitution patterns. The parent bicyclic system is numerically designated with the bridgehead atoms assigned positions 1a and 4a, while the imidazole ring is labeled first (positions 1, 2, 2a) and the pyrazole ring second (positions 3a, 4, 5, 6). Consequently, the compound "(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride" precisely indicates:

  • A methyl substituent at the N1 position of the imidazole ring
  • A methanamine group (-CH₂NH₂) attached at the C7 position (equivalent to C5 of the pyrazole ring in alternative numbering)
  • Formation of a dihydrochloride salt with the primary amine

Table 1: Nomenclature and Atom Numbering in Imidazo[1,2-b]pyrazoles

SystemAtom NumberingNotes
Hantzsch-WidmanImidazo[1,2-b]pyrazoleDefines the fused system with imidazole as the first component
Ring Fusion AtomsN1-C2a (Imidazole); C3a-C4 (Pyrazole)Fusion occurs between bonds 1-2 of pyrazole and 2-3 of imidazole
Position 7Equivalent to C5 of pyrazoleCritical site for functionalization; hosts methanamine in our compound
1-MethylMethyl group on N1 (imidazole N)Prevents N-H acidity, alters H-bonding capacity
Methanamine-CH₂NH₂ at C7Provides basic center for salt formation (dihydrochloride) and solubility

The core scaffold exhibits planar geometry with delocalized π-electrons across both rings, creating an electron-rich system ideal for interacting with biological targets. The dihydrochloride salt significantly enhances aqueous solubility through protonation of the primary amine, forming a stable crystalline solid suitable for pharmaceutical formulation. The N1-methylation serves dual purposes: it eliminates the potential acidity of the imidazole N-H bond (present in unsubstituted derivatives) and modulates the molecule's metabolic stability by blocking oxidative dealkylation pathways common to N-unsubstituted heterocycles [9] [10]. This strategic substitution pattern creates a scaffold optimized for both target engagement and drug-like properties.

Historical Evolution of Imidazo-Fused Heterocycles in Drug Discovery

The exploration of imidazo-fused heterocycles represents a fascinating trajectory in medicinal chemistry, evolving from serendipitous discoveries to rational drug design. The journey began with natural product isolation in the mid-20th century, where alkaloids containing fused imidazole motifs demonstrated intriguing biological activities. However, the true potential emerged with advances in heterocyclic synthesis during the 1970s-1980s, enabling systematic exploration of these scaffolds:

  • 1940s-1960s: Focus on simple imidazoles and benzimidazoles (e.g., antihistamines, antifungals). The purine scaffold (imidazo[4,5-d]pyrimidine) in nucleic acids spurred interest in bioisosteric fused systems.
  • 1970s-1990s: Methodological breakthroughs in cyclization reactions (particularly Pd-catalyzed couplings and microwave-assisted synthesis) facilitated access to imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as anxiolytics and antivirals. Patent EP2086979B1 (2007) specifically claimed imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyrimidines as kinase inhibitors, highlighting the therapeutic focus shifting toward targeted therapies [3] [10].
  • 2000s-Present: The era of kinase inhibitor revolution propelled fused imidazo derivatives to the forefront. The discovery that imidazo[1,2-b]pyrazoles could serve as ATP-mimetics with improved selectivity profiles led to focused library development. Research demonstrated that introducing the methanamine side chain at position 7 significantly enhanced water solubility without compromising kinase binding affinity, addressing a critical limitation of earlier lipophilic inhibitors [5] [9]. This design strategy culminated in compounds like (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine serving as versatile intermediates for further derivatization toward selective kinase inhibitors.

Table 2: Evolution of Key Imidazo-Fused Heterocycles in Drug Discovery

Time PeriodScaffoldTherapeutic ApplicationKey Advancement
1950-1970BenzimidazolesAnthelmintics (e.g., Albendazole)Recognition of broad-spectrum biological activity
1980-2000Imidazo[1,2-a]pyridinesAnxiolytics (e.g., Zolpidem)Development of GABAergic agents
1995-2010Imidazo[1,2-b]pyridazinesKinase Inhibitors (Patent WO2015035167A1)Targeted cancer therapy approaches [3]
2005-PresentImidazo[1,2-b]pyrazolesKinase Inhibitors & ImmunomodulatorsOptimization for selectivity and solubility (e.g., methanamine derivatives) [2] [5]

This historical progression underscores a strategic shift from phenotypic screening of heterocyclic compounds to structure-based design leveraging crystallographic data of target proteins. The imidazo[1,2-b]pyrazole scaffold emerged as a superior framework due to its balanced physicochemical properties and synthetic accessibility compared to earlier fused systems. The specific incorporation of the methanamine moiety represents a solution to the pharmacokinetic challenges observed with first-generation kinase inhibitors, demonstrating how medicinal chemistry evolves through rational optimization [6] [9].

Rationale for Targeting Kinase Pathways with Imidazo[1,2-b]pyrazole-Based Compounds

Protein kinases represent one of the most prolific target families in oncology and inflammatory diseases, with over 80 kinase inhibitors approved by the FDA as of 2024. The structural rationale for employing imidazo[1,2-b]pyrazole derivatives as kinase inhibitors stems from their ability to mimic purine geometry while offering substantial opportunities for selectivity engineering. The (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine scaffold provides three critical pharmacophoric elements:

  • Adenine-Mimetic Core: The planar imidazo[1,2-b]pyrazole system occupies the hinge region of the kinase ATP-binding pocket, forming crucial hydrogen bonds with backbone residues (typically with the carbonyl oxygen of E121 and the amide nitrogen of M123 in Pim-1 kinase) [9] [10].
  • Hydrophobic Occupancy: The C3 and N1 substituents (methyl group in our compound) extend into the hydrophobic region I/II of the kinase, with bulkier groups often enhancing potency but requiring optimization to maintain selectivity.
  • Solubility-Enhancing Vector: The C7-methanamine side chain projects toward the ribose-binding region or solvent front, providing a terminal amine for salt formation (dihydrochloride) and additional hydrogen bonding capacity. This moiety dramatically improves aqueous solubility without sterically hindering binding, addressing a key limitation of many lipophilic kinase inhibitors [5] [9].

The biochemical rationale extends beyond simple ATP competition. Imidazo[1,2-b]pyrazole-based inhibitors demonstrate unique mechanisms:

  • Allosteric Modulation: Certain derivatives stabilize inactive kinase conformations by interacting with the DFG-out motif or αC-helix, providing enhanced selectivity profiles.
  • Proteolysis-Targeting Chimeras (PROTACs): The primary amine serves as an ideal attachment point for E3 ligase ligands, enabling targeted protein degradation.
  • Dual Kinase Inhibition: The scaffold's versatility allows simultaneous targeting of structurally related kinases (e.g., Pim-1/2/3 or FLT3/c-Kit), overcoming compensatory pathway activation [9] [10].

Table 3: Clinically Explored Kinase Inhibitors Featuring Imidazo[1,2-b]pyrazole Analogues

Kinase TargetBiological RoleStructural FeatureTherapeutic Application
Pim KinasesRegulators of cell survival & metabolism7-Position solubilizing groupHematological malignancies
FLT3Mutated in AMLC3-Aryl substituentAcute Myeloid Leukemia
c-MetHepatocyte growth factor receptor2-Position aniline derivativeSolid tumors with MET amplification
JAK1/2Cytokine signaling transduction1-Methyl with C3-cyanopyrroleMyeloproliferative neoplasms

The significance of (1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine dihydrochloride lies in its dual functionality as both a biological probe and a versatile synthetic intermediate. Its chemical structure embodies the medicinal chemistry principles of balanced hydrophilicity-lipophilicity, targeted binding, and metabolic stability. Recent research demonstrates its incorporation into molecules that induce differentiation of acute myeloid leukemia cells and modulate immunosuppressive cells in the tumor microenvironment, highlighting therapeutic potential beyond direct cytotoxicity [5] [10]. The dihydrochloride salt form ensures sufficient solubility for both biological evaluation and formulation development, bridging the gap between chemical synthesis and therapeutic application.

Properties

CAS Number

2243513-05-3

Product Name

(1-Methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride

IUPAC Name

(1-methylimidazo[1,2-b]pyrazol-7-yl)methanamine;dihydrochloride

Molecular Formula

C7H12Cl2N4

Molecular Weight

223.1

InChI

InChI=1S/C7H10N4.2ClH/c1-10-2-3-11-7(10)6(4-8)5-9-11;;/h2-3,5H,4,8H2,1H3;2*1H

InChI Key

XYZNTGMQIJSYOZ-UHFFFAOYSA-N

SMILES

CN1C=CN2C1=C(C=N2)CN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.